molecular formula C14H13NO2 B1610418 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one CAS No. 200814-17-1

1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one

Cat. No.: B1610418
CAS No.: 200814-17-1
M. Wt: 227.26 g/mol
InChI Key: KRWYXVGRIHXUHX-UHFFFAOYSA-N
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Description

1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Catalyst-Free Synthesis for Antibacterial Activity : Research highlighted the catalyst-free one-pot synthesis of chromeno quinolines with antibacterial activity against a range of bacterial strains, showcasing the potential pharmaceutical applications of related compounds (Vasamsetty et al., 2017).
  • Aza-Diels-Alder Reaction for Heterocycle Formation : The aza-Diels-Alder reaction was employed to synthesize dihydro-3H-chromeno-[3,4-b][4,7]phenanthrolin-3-one and chromeno[4,3-b]pyrano[3,2-f]quinolin-3(13H)-one derivatives, contributing to the development of bioactive polycyclic heterocycles (Majumdar et al., 2011).

Biological Activities

  • Anticancer Properties : N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, a series derived from related structural motifs, demonstrated potent apoptosis-inducing effects in cancer cell lines, suggesting the potential for developing new anticancer agents (Zhang et al., 2008).
  • Antibacterial Activity : Compounds synthesized through one-pot condensation methods, including dimethyl-dihydro-7H-chromeno[3,2-h]quinolin-8(9H)-one derivatives, were screened for antibacterial activity, revealing promising results against various bacterial species (Vasamsetty et al., 2017).

Material Science and Organic Chemistry

  • Microwave-assisted Synthesis : The use of microwave irradiation facilitated the efficient synthesis of pyrazolo[4,3-f]quinolin-7-one derivatives via multi-component reactions, highlighting advances in synthetic methodologies that can be applied to similar compounds (Peng et al., 2009).
  • Regioselective Synthesis Techniques : Research into the regioselective synthesis of annulated quinoline and pyridine derivatives using silver-catalyzed cycloisomerization demonstrates the versatility of these compounds in forming bioactive molecules (Majumdar et al., 2011).

Properties

IUPAC Name

8,8-dimethyl-1H-pyrano[2,3-h]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(16)15-13(9)10/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWYXVGRIHXUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449289
Record name 8,8-Dimethyl-1,8-dihydro-2H-pyrano[2,3-h]quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200814-17-1
Record name 8,8-Dimethyl-1,8-dihydro-2H-pyrano[2,3-h]quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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